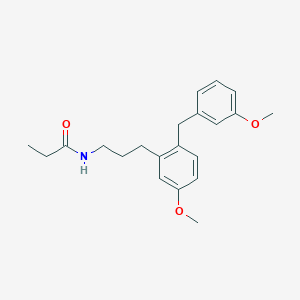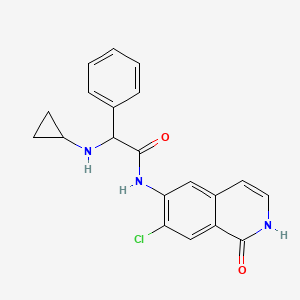![molecular formula C26H36IN2O7P B10770337 3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid](/img/structure/B10770337.png)
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound [125I]CGP 64213 is a radiolabeled ligand that binds to gamma-aminobutyric acid type B (GABA(B)) receptors. It is used primarily in scientific research to study the distribution and density of GABA(B) receptors in the brain. This compound is particularly useful in neuropharmacological studies, especially those related to neurodegenerative diseases such as Parkinson’s disease and dopaminomimetic-induced dyskinesias .
Vorbereitungsmethoden
The synthesis of [125I]CGP 64213 involves the incorporation of radioactive iodine-125 into the molecular structure of CGP 64213. The synthetic route typically includes the following steps:
Iodination Reaction: The precursor compound is reacted with iodine-125 in the presence of an oxidizing agent to introduce the radioactive iodine into the molecule.
Purification: The reaction mixture is purified using chromatographic techniques to isolate the desired radiolabeled product.
Quality Control: The final product is subjected to rigorous quality control measures to ensure its purity and specific activity.
Industrial production methods for radiolabeled compounds like [125I]CGP 64213 are generally carried out in specialized facilities equipped to handle radioactive materials. These facilities follow strict safety protocols to protect workers and the environment from radiation exposure.
Analyse Chemischer Reaktionen
[125I]CGP 64213 primarily undergoes the following types of chemical reactions:
Substitution Reactions: The iodination step in the synthesis involves a substitution reaction where iodine-125 replaces a hydrogen atom or another substituent in the precursor molecule.
Oxidation Reactions: Oxidizing agents are used during the iodination process to facilitate the incorporation of iodine-125 into the molecule.
Common reagents used in these reactions include iodine-125, oxidizing agents (such as chloramine-T or iodogen), and solvents like methanol or acetonitrile. The major product formed from these reactions is the radiolabeled compound [125I]CGP 64213.
Wissenschaftliche Forschungsanwendungen
[125I]CGP 64213 has several scientific research applications, including:
Neuropharmacology: It is used to study the distribution and density of GABA(B) receptors in the brain, providing insights into the role of these receptors in various neurological conditions.
Parkinson’s Disease Research: Autoradiography using [125I]CGP 64213 helps investigate changes in GABA(B) receptor density in the brains of animal models of Parkinson’s disease.
Drug Development: The compound is used in the development and testing of new drugs targeting GABA(B) receptors, which may have therapeutic potential for treating neurological disorders.
Wirkmechanismus
The mechanism of action of [125I]CGP 64213 involves its binding to GABA(B) receptors, which are metabotropic receptors that mediate inhibitory neurotransmission in the central nervous system. Upon binding to these receptors, [125I]CGP 64213 allows researchers to visualize and quantify the receptors using imaging techniques such as autoradiography. This helps in understanding the distribution and functional role of GABA(B) receptors in the brain .
Vergleich Mit ähnlichen Verbindungen
Similar compounds to [125I]CGP 64213 include other radiolabeled ligands that bind to GABA(B) receptors, such as [3H]CGP 54626 and [3H]CGP 62349. These compounds also serve as tools for studying GABA(B) receptors but differ in their radioactive isotopes and specific binding properties. The uniqueness of [125I]CGP 64213 lies in its use of iodine-125, which provides distinct advantages in terms of imaging resolution and sensitivity .
Eigenschaften
Molekularformel |
C26H36IN2O7P |
|---|---|
Molekulargewicht |
644.5 g/mol |
IUPAC-Name |
3-[(1R)-1-[[(2S)-2-hydroxy-3-[hydroxy-[5-[3-(4-hydroxy-3-(125I)iodanylphenyl)propanoylamino]pentyl]phosphoryl]propyl]amino]ethyl]benzoic acid |
InChI |
InChI=1S/C26H36IN2O7P/c1-18(20-6-5-7-21(15-20)26(33)34)29-16-22(30)17-37(35,36)13-4-2-3-12-28-25(32)11-9-19-8-10-24(31)23(27)14-19/h5-8,10,14-15,18,22,29-31H,2-4,9,11-13,16-17H2,1H3,(H,28,32)(H,33,34)(H,35,36)/t18-,22+/m1/s1/i27-2 |
InChI-Schlüssel |
RLYLJDJFHZHCTR-ZNAYHWKRSA-N |
Isomerische SMILES |
C[C@H](C1=CC(=CC=C1)C(=O)O)NC[C@@H](CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)[125I])O)O |
Kanonische SMILES |
CC(C1=CC(=CC=C1)C(=O)O)NCC(CP(=O)(CCCCCNC(=O)CCC2=CC(=C(C=C2)O)I)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(2E,4E,6E,8E)-10-[[(3R,4S,5R,6R)-5-methoxy-4-[(2R,3R)-2-methyl-3-(3-methylbut-2-enyl)oxiran-2-yl]-1-oxaspiro[2.5]octan-6-yl]oxy]-10-oxodeca-2,4,6,8-tetraenoic acid](/img/structure/B10770258.png)
![1-[1-butyl-4-(3-methoxyphenyl)-2-oxo-1,8-naphthyridin-3-yl]-3-[4-[(dimethylamino)methyl]-2,6-di(propan-2-yl)phenyl]urea](/img/structure/B10770260.png)
![7-[(2S,4R,5S)-4,5-Dihydroxy-6-(hydroxymethyl)-3-[(2S,4S,5R)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-5-hydroxy-2-(3-hydroxy-4-methoxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B10770268.png)
![(5E)-1-(4-fluorophenyl)-5-[(5-methylthiophen-2-yl)methylidene]-2-sulfanylidene-1,3-diazinane-4,6-dione](/img/structure/B10770286.png)
![1-[5-(5,6-dimethoxy-1H-1,3-benzodiazol-1-yl)-3-{[2-(trifluoromethyl)phenyl]methoxy}thiophen-2-yl]ethen-1-amine](/img/structure/B10770294.png)

![(E,3R,5S)-7-[3-(4-fluorophenyl)-2-phenyl-5-propan-2-ylimidazol-4-yl]-3,5-dihydroxyhept-6-enoic acid](/img/structure/B10770319.png)
![1-[3-(4-chlorophenyl)-3-pyridin-2-ylpropyl]-2-[3-(1H-imidazol-5-yl)propyl]guanidine](/img/structure/B10770320.png)
![(2S)-2-(4-[2-(3-[2,4-Difluorophenyl]-1-heptylureido)ethyl]phenoxy)-2-methylbutyric acid](/img/structure/B10770327.png)
![Cyclohexylmethyl N-[(1R,2R)-2-(3H-imidazol-4-yl)cyclopropyl]carbamate](/img/structure/B10770341.png)
![[3H]Diprenorphine](/img/structure/B10770348.png)
![(4S)-4-[[(2S)-2-acetamido-3-methylbutanoyl]amino]-5-[[(2S,3S)-1-[[(2S)-1-carboxy-3-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B10770355.png)
![Tert-butyl 5-[2-[1-(6-carbamoylthieno[3,2-d]pyrimidin-4-yl)piperidin-4-yl]ethylcarbamoyl]thiophene-2-carboxylate](/img/structure/B10770357.png)